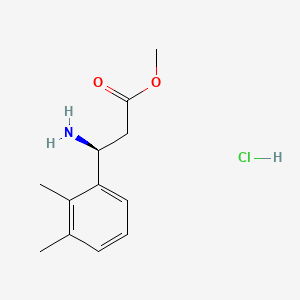

Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride

Description

Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride is a chiral ester hydrochloride derivative featuring a 2,3-dimethylphenyl substituent on the β-carbon of the propanoate backbone. The 2,3-dimethylphenyl group confers distinct steric and electronic properties, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 |

InChI Key |

MVFSJMMOKDOOGD-MERQFXBCSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](CC(=O)OC)N)C.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC(=O)OC)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Synthetic Routes

Spectroscopic Validation

Post-synthesis characterization includes:

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or reactivity for further applications.

| Reaction Conditions | Reagents/Steps | Product | Yield/Notes |

|---|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | Reflux at 100–110°C for 1–2 hours | (S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid | ~85% yield |

| Basic hydrolysis (NaOH, MeOH/H₂O) | Stirring at 25°C for 4 hours | Sodium salt of the carboxylic acid | Requires pH adjustment to isolate free acid |

Hydrolysis products serve as intermediates for peptide coupling or amidation reactions. For example, the carboxylic acid can react with hydrazine to form hydrazides, which are precursors for heterocyclic compounds .

Amide Formation and Peptide Coupling

The primary amine participates in nucleophilic acyl substitution reactions. Common methods include:

-

DCC-mediated coupling : Reacting with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) yields amides.

-

Acyl chloride intermediates : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with amines or alcohols .

Example :

textMethyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride + R-COOH (DCC, DMAP) → (S)-3-(2,3-dimethylphenyl)-3-(R-carboxamido)propanoate

This method is widely used to synthesize bioactive amides with potential pharmacological activity .

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), though LiAlH₄ is more effective for esters:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT, 2 hours | (S)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol |

| NaBH₄ | MeOH, reflux, 6 hours | Limited reactivity due to ester’s electron-withdrawing groups |

The alcohol product can undergo further oxidation or serve as a chiral building block in asymmetric synthesis.

Nucleophilic Substitution at the Amine

The amine group (as a free base after deprotonation) reacts with:

-

Alkyl halides : To form secondary or tertiary amines.

-

Sulfonyl chlorides : To produce sulfonamides.

-

Carbonyl compounds : In reductive amination reactions.

Example :

text(S)-3-amino-3-(2,3-dimethylphenyl)propanoate + R-X → (S)-3-(alkylamino)-3-(2,3-dimethylphenyl)propanoate

This reactivity is exploited to diversify the compound’s structure for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-amino-3-(2,3-dimethyl-4-nitrophenyl)propanoate | Low yield due to steric effects |

| Sulfonation | ClSO₃H | Sulfonated derivatives | Requires harsh conditions |

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound’s amine is protonated, reducing its nucleophilicity. Deprotonation with a base (e.g., NaOH) restores reactivity for alkylation or acylation.

Key Applications :

Scientific Research Applications

Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Structural and Electronic Differences

- Aromatic Substituents: The 2,3-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, which may enhance membrane permeability compared to unsubstituted phenyl analogs (e.g., CAS 144494-72-4). Heterocyclic analogs (e.g., thiophen-2-yl, CAS 1245606-69-2) introduce sulfur atoms, enabling unique π-π stacking and metal-binding interactions absent in purely aromatic systems.

Functional Group Variations :

- Chloropyridinyl derivatives (e.g., CAS 2059909-32-7) combine chlorine’s electronegativity with pyridine’s basicity, likely altering receptor-binding kinetics compared to dimethylphenyl-substituted compounds.

- Methylsulfonyl-substituted analogs (CAS 851785-21-2) feature a strong electron-withdrawing group, increasing acidity and hydrogen-bond acceptor capacity.

Physicochemical Properties

- Lipophilicity : The 2,3-dimethylphenyl group increases logP compared to phenyl or polar-substituted analogs, suggesting improved lipid solubility but reduced water solubility.

- Melting Points : Methyl-substituted aromatics (e.g., ’s compound, m.p. 165–166°C) generally exhibit higher melting points than heterocyclic analogs due to enhanced crystalline packing.

- Synthetic Yields : indicates that dimethyl-substituted compounds may require optimized reaction conditions (e.g., HCl in dioxane) to achieve high yields, similar to other ester hydrochlorides.

Biological Activity

Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride, also known by its CAS number 1391566-83-8, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate; hydrochloride |

| CAS Number | 1391566-83-8 |

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound's chiral nature allows it to selectively bind to molecular targets, influencing their activity and leading to various biological effects. Research indicates that it may act as an inhibitor or modulator in certain biochemical pathways, although specific targets remain to be fully elucidated.

Antioxidant Activity

Recent studies have suggested that compounds similar to methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate exhibit significant antioxidant properties. For example, related amino acid derivatives have demonstrated glutathione peroxidase-like activity and the ability to inhibit lipid peroxidation in vitro . This suggests potential therapeutic applications in oxidative stress-related conditions.

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative damage in neuronal cells, potentially offering protective effects against neurodegenerative diseases . Further investigation is needed to confirm these effects in vivo.

Case Studies

- Antioxidant Study : A study conducted on a related compound demonstrated its ability to significantly block the formation of thiobarbituric acid reactive substances (TBARS) in rat brain homogenates, indicating strong antioxidant activity . While this study did not focus directly on this compound, it provides insights into the potential biological activities of structurally similar compounds.

- Pharmacological Evaluation : An evaluation of various derivatives showed that modifications to the structure can enhance biological activity. For instance, certain analogs displayed improved inhibition of specific enzymes involved in metabolic pathways relevant to disease states . This highlights the importance of structure-activity relationships in developing therapeutics based on this compound.

Research Findings

Research has indicated that this compound may have applications in:

- Synthetic Chemistry : As a chiral building block for synthesizing complex organic molecules.

- Biological Research : Investigated for its role in enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Potential therapeutic applications due to its pharmacological properties.

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride be optimized for yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as stoichiometry, solvent selection, and acid addition. For example, hydrochloric acid in dioxane (4 M) can be used to protonate intermediates, followed by reduced-pressure concentration to isolate the hydrochloride salt. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during salt formation are critical steps . Purity can be enhanced using recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR in DMSO-) is essential for confirming stereochemistry and structural integrity. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) ensures purity. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy validate molecular weight and functional groups, respectively .

Q. How does the hydrochloride salt form improve experimental handling?

- Methodological Answer : The hydrochloride salt enhances solubility in aqueous and polar solvents (e.g., DMSO, methanol), facilitating biological assays. It also stabilizes the compound against racemization during storage. Salt formation protocols should include rigorous drying under vacuum to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis and scale-up?

- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Asymmetric synthesis routes using chiral auxiliaries or enzymes (e.g., lipases) minimize racemization. Monitoring optical rotation ([α]) post-synthesis verifies enantiomeric excess (≥99%) .

Q. What in vitro models are suitable for studying its pharmacological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase or BChE inhibition) with IC determination via spectrophotometric methods. Cell-based models (e.g., SH-SY5Y neurons) assess neuroprotective effects. Dose-response curves should account for solubility limitations, with controls for hydrochloride counterion interference .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., methyl (S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride). Validate discrepancies using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Replicate synthesis under standardized conditions and compare with literature data from peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.